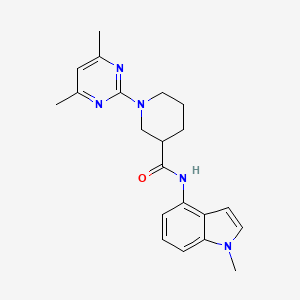
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrimidin-2-ylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its systematic name reflects its substituents and connectivity, avoiding abbreviations or acronyms.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrimidin-2-ylamino)benzamide: is a chemical compound with a complex structure. Let’s break it down:
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibitors, receptor ligands).
Medicine: Screening for drug candidates or studying biological pathways.
Industry: May serve as a precursor for specialty chemicals.
Mechanism of Action
Targets: It could interact with enzymes, receptors, or other biomolecules.
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Its fused heterocyclic structure sets it apart.
Similar Compounds: Related compounds include other benzamides, pyrimidines, and amides.
Properties
Molecular Formula |
C15H16N4O3S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C15H16N4O3S/c20-14(18-13-6-9-23(21,22)10-13)11-2-4-12(5-3-11)19-15-16-7-1-8-17-15/h1-5,7-8,13H,6,9-10H2,(H,18,20)(H,16,17,19) |
InChI Key |
IGZKBEOQZLZYKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone](/img/structure/B11001620.png)
![[5-(2-Chlorophenyl)furan-2-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone](/img/structure/B11001622.png)

![N-(4-chlorobenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11001632.png)
![1-benzyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11001639.png)

![{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}[trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanone](/img/structure/B11001644.png)

![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11001647.png)
![N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B11001649.png)

![(4-Benzylpiperazin-1-yl)[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B11001684.png)

![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(5-methoxy-1H-indol-1-yl)propyl]acetamide](/img/structure/B11001697.png)
